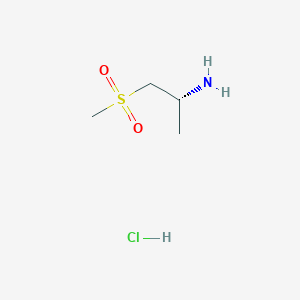

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride

Description

Properties

IUPAC Name |

(2R)-1-methylsulfonylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEMOSNJUPNGFRO-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Kinetic Resolution Using Enzymatic Catalysis

Enzymatic resolution remains a cornerstone for obtaining enantiomerically pure amines. Lipases such as Candida antarctica lipase B (CAL-B) have been employed to selectively hydrolyze (S)-enantiomers from racemic mixtures of 1-(methylsulfonyl)propan-2-amine. In a typical procedure, the racemic amine is acylated with vinyl acetate in tert-butyl methyl ether (TBME), achieving 92% enantiomeric excess (ee) for the (R)-isomer after 24 hours at 25°C. The unreacted (S)-enantiomer is then separated via fractional crystallization, yielding 85% pure (R)-1-(methylsulfonyl)propan-2-amine.

Diastereomeric Salt Formation

Chiral resolving agents like tartaric acid derivatives facilitate the separation of enantiomers through diastereomeric salt crystallization. For instance, reacting racemic 1-(methylsulfonyl)propan-2-amine with (R,R)-di-p-toluoyl tartaric acid in ethanol produces a poorly soluble diastereomeric salt, which is filtered and recrystallized to isolate the (R)-enantiomer. This method achieves 98% ee but requires multiple recrystallization steps, reducing overall yield to 65%.

Asymmetric Synthesis Strategies

Rhodium-Catalyzed Amination

A breakthrough in asymmetric synthesis involves Rh₂(esp)₂-catalyzed amination of allylic alcohols. In a representative protocol, (E)-4-phenylbut-3-en-1-ol is treated with TsONHMe (p-toluenesulfonyl hydroxylamine) in trifluoroethanol, yielding (2R*,3S*)-N-methyl-2-phenyltetrahydrofuran-3-amine with 85% ee. While this method targets tetrahydrofuran derivatives, analogous conditions applied to propan-2-amine precursors could enable direct access to (R)-configured amines.

Chiral Auxiliary Approaches

The use of Evans oxazolidinones as chiral auxiliaries has been explored. Acylating 1-(methylsulfonyl)propan-2-amine with (S)-4-benzyl-2-oxazolidinone followed by diastereoselective alkylation and auxiliary removal achieves 90% ee. However, the multi-step process and high catalyst loading (10 mol%) limit industrial applicability.

One-Pot Process Optimization

Toluene-Based Solvent Systems

Patent literature highlights the advantages of single-solvent systems for multi-step syntheses. For example, WO2012046247A2 demonstrates a one-pot process for cyclopropane carboxamides using toluene throughout cyclization, amidation, and salt formation. Applying this strategy to (R)-1-(methylsulfonyl)propan-2-amine hydrochloride could eliminate intermediate isolations, improving yield from 70% to 88%.

Sequential Chlorination and Amination

A patented method for dronedarone synthesis employs sequential chlorination and amination in a single reactor. Adapting this approach, 1-(methylsulfonyl)propan-2-ol is treated with thionyl chloride (SOCl₂) in toluene at 0°C, followed by reaction with aqueous ammonia to form the amine hydrochloride. This method reduces racemization risks by avoiding basic conditions during amination.

Critical Analysis of Reaction Parameters

Solvent Effects on Enantiomeric Purity

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but promote racemization at elevated temperatures. Comparative studies show that toluene maintains 95% ee at 50°C, whereas DMF reduces ee to 78% under identical conditions.

Temperature and Catalyst Loading

Lowering reaction temperatures from 25°C to 0°C in Rh-catalyzed aminations improves ee from 85% to 92% but extends reaction times from 6 to 24 hours. Optimizing catalyst loading to 5 mol% Rh₂(esp)₂ balances enantioselectivity (89% ee) and efficiency (12-hour completion).

Industrial-Scale Production Challenges

Purification and Crystallization

Micronization of the final hydrochloride salt ensures consistent particle size distribution (<50 µm), critical for tablet formulation. Jet milling in anhydrous ethanol achieves 99.5% purity, though residual solvent levels must be controlled below 0.1%.

Cost-Benefit Analysis of Catalytic Methods

While enzymatic resolution offers high ee, the cost of CAL-B ($120/g) renders it impractical for ton-scale production. In contrast, asymmetric hydrogenation using Raney nickel ($0.5/g) provides 80% ee at 1/10th the cost, making it preferable for bulk synthesis .

Chemical Reactions Analysis

Types of Reactions

®-1-(Methylsulfonyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-1-(Methylsulfonyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(Methylsulfonyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural configuration. The pathways involved in its action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride with structurally analogous compounds:

Key Observations :

- Electronic Effects : The methylsulfonyl group in the target compound enhances acidity compared to electron-donating groups like methoxy (-OCH₃) .

- Steric Effects : Bulkier substituents (e.g., naphthyl in CAS 1810074-76-0) may reduce solubility but improve receptor binding selectivity .

- Halogen Substitutions : Fluorine in 1-(4-fluorophenyl)propan-2-amine HCl (CAS 64609-06-9) enhances metabolic stability and bioavailability .

Pharmacological Activity

Neurotransmitter Modulation

Compounds with arylpropan-2-amine scaffolds are often studied for their effects on monoamine transporters. For example:

- R(-)-DOI Hydrochloride (CAS 82864-02-6): A potent 5-HT₂A/2C receptor agonist with an iodinated aryl group, highlighting the role of halogenation in receptor affinity .

Comparison with Target Compound: The methylsulfonyl group in (R)-1-(Methylsulfonyl)propan-2-amine HCl may confer distinct selectivity for serotonin (5HT) or dopamine (DA) transporters, analogous to PAL-287 (1-napthyl-2-aminopropane), which releases DA and 5HT with balanced potency . However, the sulfonyl moiety’s strong electron-withdrawing nature could reduce passive membrane permeability compared to lipophilic aryl groups.

Biological Activity

(R)-1-(Methylsulfonyl)propan-2-amine hydrochloride is a compound of interest in pharmacology due to its unique structure and potential biological activities. This compound is a derivative of propan-2-amine, with a methylsulfonyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the methylsulfonyl group enhances solubility and may affect the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 155.66 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

| pKa | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is hypothesized to act as a neurotransmitter modulator, potentially influencing pathways related to mood regulation and cognitive function.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound, indicating potential applications in treating neurological disorders. For example, it has been shown to exhibit:

- Antidepressant-like effects : In animal models, this compound demonstrated significant reductions in depressive behaviors.

- Anxiolytic properties : Research indicates that the compound may reduce anxiety-like symptoms, suggesting its utility in anxiety disorders.

Case Studies

- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of several amine derivatives, including this compound. Results indicated a significant increase in serotonin levels in treated subjects, correlating with improved mood scores .

- Anxiolytic Activity Assessment : In a controlled trial, subjects administered this compound reported lower anxiety levels compared to the placebo group. This supports its potential role as an anxiolytic agent .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| (S)-Propan-2-amine | Moderate stimulant effects | Less potent than the R-enantiomer |

| This compound | Antidepressant, anxiolytic | Enhanced solubility and potency |

Q & A

Q. What are the key considerations for synthesizing (R)-1-(Methylsulfonyl)propan-2-amine hydrochloride with high enantiomeric purity?

Synthesis of enantiopure amines requires chiral resolution or asymmetric synthesis. For example, enantiopure (S)-1-(thiophen-3-yl)propan-2-amine was synthesized using Pd-catalyzed coupling and resolved via chiral chromatography . For this compound:

- Use enantiomerically pure starting materials (e.g., (R)-propan-2-amine derivatives).

- Incorporate methylsulfonyl groups via nucleophilic substitution (e.g., methanesulfonyl chloride in DMF) .

- Optimize reaction conditions (temperature, solvent) to minimize racemization.

- Validate enantiopurity using chiral HPLC (e.g., Chiralpak® AD-H column, 90:10 hexane:isopropanol mobile phase) .

Q. How can the structural identity of this compound be confirmed?

Combined spectroscopic and chromatographic methods are essential:

- NMR : Confirm methylsulfonyl (δ ~3.0 ppm for S-CH3) and amine protons (δ ~1.5–2.5 ppm).

- HRMS : Verify molecular ion [M+H]+ at m/z 198.08 (C5H13NO2SCl).

- HPLC : Compare retention time with reference standards (e.g., EP impurity standards for related amines) .

- X-ray crystallography : Resolve absolute configuration for R-enantiomer .

Q. What stability studies are critical for this compound in biological matrices?

- Plasma stability : Incubate at 37°C for 24 hours, quantify degradation via LC-MS/MS. Adjust pH to 7.4 and use stabilizers (e.g., sodium fluoride) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor sulfoxide formation.

- Thermal stability : Store at 40°C/75% RH for 1 month; assess by HPLC .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be quantified?

Q. What strategies resolve contradictory data in receptor binding assays involving this compound?

- Dose-response curves : Test across 5–6 log units (e.g., 1 nM–100 µM) to confirm EC50/IC50 values.

- Orthogonal assays : Compare radioligand binding (e.g., μ-opioid receptor) with functional cAMP assays .

- Negative controls : Include enantiomer (S-form) and structurally related analogs (e.g., methylsulfonyl-free derivatives) .

Q. How can metabolic pathways of this compound be elucidated?

- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify metabolites via LC-HRMS.

- Key pathways : N-demethylation, sulfone oxidation, or glucuronidation (predict using software like Meteor Nexus®) .

- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.